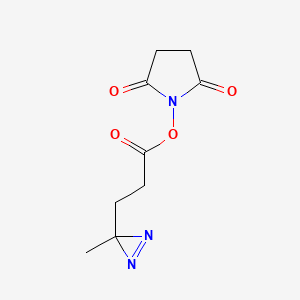

2,5-dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate is a synthetic organic compound with the molecular formula C9H11N3O4. This compound is notable for its diazirine moiety, which is a three-membered ring containing two nitrogen atoms and one carbon atom. Diazirines are often used in photoaffinity labeling due to their ability to form reactive carbene intermediates upon exposure to UV light, making them valuable tools in biochemical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate typically involves the following steps:

-

Formation of the Diazirine Ring: : The diazirine ring is synthesized through the reaction of a suitable precursor, such as an alkyl azide, with a carbene precursor under photolytic or thermal conditions. This step often requires the use of strong bases and controlled temperatures to ensure the formation of the diazirine ring.

-

Coupling with 2,5-Dioxopyrrolidin-1-yl Group: : The diazirine intermediate is then coupled with a 2,5-dioxopyrrolidin-1-yl group. This coupling reaction can be facilitated by using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the diazirine moiety, leading to the formation of oxadiazole derivatives.

Reduction: Reduction reactions can target the carbonyl groups in the 2,5-dioxopyrrolidin-1-yl moiety, potentially converting them to hydroxyl groups.

Substitution: The diazirine ring can participate in nucleophilic substitution reactions, where the carbene intermediate formed upon UV irradiation reacts with nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: UV light to generate the carbene intermediate, followed by reaction with nucleophiles such as amines or alcohols.

Major Products

Oxidation: Oxadiazole derivatives.

Reduction: Hydroxylated derivatives of the original compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate has several applications in scientific research:

Photoaffinity Labeling: Used to study protein-ligand interactions by forming covalent bonds with target proteins upon UV irradiation.

Bioconjugation: Employed in the synthesis of bioconjugates for imaging and therapeutic purposes.

Chemical Biology: Utilized in the development of chemical probes to investigate biological pathways and mechanisms.

Medicinal Chemistry: Explored for its potential in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.

Mécanisme D'action

The primary mechanism of action for this compound involves the generation of a reactive carbene intermediate upon exposure to UV light. This carbene can insert into C-H, N-H, and O-H bonds, forming covalent bonds with nearby molecules. This property makes it particularly useful in photoaffinity labeling, where it can covalently attach to target proteins, allowing for the identification and study of protein-ligand interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(3-Methyl-3H-diazirin-3-yl)propanoic acid: Lacks the 2,5-dioxopyrrolidin-1-yl group but shares the diazirine moiety.

2,5-Dioxopyrrolidin-1-yl 3-(3-phenyl-3H-diazirin-3-yl)propanoate: Similar structure but with a phenyl group instead of a methyl group on the diazirine ring.

Uniqueness

2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate is unique due to its combination of the diazirine moiety and the 2,5-dioxopyrrolidin-1-yl group. This combination enhances its reactivity and specificity in photoaffinity labeling applications, making it a valuable tool in biochemical research.

Activité Biologique

2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate, with the CAS number 1239017-80-1, is a compound that exhibits significant biological activity, particularly in the context of photoaffinity labeling and protein interaction studies. This article explores its biological properties, mechanisms of action, and relevant case studies that demonstrate its utility in biochemical research.

- Molecular Formula : C9H11N3O4

- Molecular Weight : 225.21 g/mol

- Purity : 97.00%

- IUPAC Name : this compound

The compound contains a diazirine moiety, which is known for its ability to generate reactive carbene species upon photolysis. These carbenes can covalently bond with nearby proteins, allowing for the identification and characterization of protein interactions in complex biological systems. This property makes diazirine derivatives valuable tools in proteomics and drug discovery.

Photoaffinity Labeling

The primary application of this compound is in photoaffinity labeling. When irradiated with UV light, it forms a reactive carbene that can insert into various biomolecules, such as proteins and nucleic acids. This allows researchers to map interactions between small molecules and their target proteins.

Case Studies

-

Protein Targeting :

A study demonstrated the use of diazirine-based compounds to label FKBP12 (a protein involved in immunophilin activity). The compound showed effective binding, with a median dissociation constant (KD) of approximately 111 nM. This highlights its potential for identifying specific protein interactions within cellular environments . -

Labeling Efficiency :

Research indicated that different diazirine linkers exhibit varying efficiencies in labeling proteins. The study compared several diazirine derivatives and found that the structural characteristics significantly influenced the labeling outcomes. The efficiency ranged from 25% to 60% depending on the linker used .

Table 1: Summary of Biological Activity Studies

| Study Reference | Target Protein | Binding Affinity (nM) | Labeling Efficiency (%) |

|---|---|---|---|

| FKBP12 | 111 ± 38 | 27 | |

| Tacrolimus | Variable | 25 - 60 |

Safety and Handling

Given its reactive nature, proper safety precautions must be taken when handling this compound:

- Storage Conditions : Keep in a dark place under inert atmosphere at -20°C.

- Hazard Statements : May cause skin irritation (H315), eye irritation (H319), and is flammable (H228).

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-(3-methyldiazirin-3-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O4/c1-9(10-11-9)5-4-8(15)16-12-6(13)2-3-7(12)14/h2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYYLQNPWAPHRFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)CCC(=O)ON2C(=O)CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.